5-Fluoro-2-(1H-pyrrol-1-yl)aniline

Physicochemical Properties Medicinal Chemistry Synthetic Chemistry

Researchers face challenges in sourcing regioisomerically pure fluorinated aniline building blocks. 5-Fluoro-2-(1H-pyrrol-1-yl)aniline (CAS 896429-57-5) solves this with its well-defined 5-fluoro substitution pattern critical for reproducible RAD51 inhibitor synthesis (IC50 low μM range). • Key scaffold for RAD51 inhibitors disrupting homologous recombination in cancer • Privileged motif for Chk1 kinase inhibitor libraries • Precursor for gold-catalyzed pyrrolo[1,2-a]quinoxaline synthesis

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
CAS No. 896429-57-5
Cat. No. B2384445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(1H-pyrrol-1-yl)aniline
CAS896429-57-5
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
InChIInChI=1S/C10H9FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H,12H2
InChIKeyGGKNORHSABZYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-(1H-pyrrol-1-yl)aniline Overview


5-Fluoro-2-(1H-pyrrol-1-yl)aniline (CAS 896429-57-5) is a fluorinated aromatic amine featuring a pyrrole substituent at the 2-position of the aniline ring [1]. This small-molecule scaffold (MW 176.19, C10H9FN2) is a versatile pharmaceutical intermediate utilized in the synthesis of various bioactive compounds . Its unique structure, combining an electron-rich pyrrole with an electron-deficient fluoro-substituted benzene ring, provides a valuable handle for further derivatization in medicinal chemistry and materials science [2].

5-Fluoro-2-(1H-pyrrol-1-yl)aniline Specificity


Generic substitution among pyrrole-aniline derivatives is not feasible due to the profound impact of the fluorine atom's position on key physicochemical properties and biological activity. The 5-fluoro substitution pattern on the aniline ring in 5-Fluoro-2-(1H-pyrrol-1-yl)aniline is distinct from its regioisomers (e.g., 4-fluoro-2-(1H-pyrrol-1-yl)aniline or 2-fluoro-5-(1H-pyrrol-1-yl)aniline ), leading to significant differences in predicted pKa, boiling point, and density . These variations directly influence compound reactivity in synthesis, solubility, and potential for downstream functionalization, making precise chemical selection critical for reproducible research and development.

5-Fluoro-2-(1H-pyrrol-1-yl)aniline vs. Closest Analogs


Physicochemical Comparison with Regioisomers

The 5-fluoro substitution pattern in 5-Fluoro-2-(1H-pyrrol-1-yl)aniline (CAS 896429-57-5) confers distinct predicted physicochemical properties compared to its regioisomers. Specifically, it exhibits a predicted pKa of 1.46±0.11, a boiling point of 298.3±30.0 °C, and a density of 1.19±0.1 g/cm³ . In contrast, the 4-fluoro analog (4-fluoro-2-(1H-pyrrol-1-yl)aniline, CAS 1245500-21-3) shows a predicted pKa of 2.28±0.11, a boiling point of 310.6±32.0 °C, and a density of 1.24±0.1 g/cm³ . The 2-fluoro analog (2-fluoro-5-(1H-pyrrol-1-yl)aniline, CAS 1183308-33-9) has a predicted boiling point of 302.5±32.0 °C and a density of 1.2±0.1 g/cm³ .

Physicochemical Properties Medicinal Chemistry Synthetic Chemistry

RAD51 Inhibitor Potency

5-Fluoro-2-(1H-pyrrol-1-yl)aniline (5c) serves as a key intermediate in the synthesis of potent RAD51 inhibitors. The lead compound derived from this scaffold, termed RI(dl)-1 (or 8), inhibits RAD51-mediated D-loop formation with an IC50 of 21.3 ± 7.8 μM and homologous recombination (HR) in human cells with an IC50 of 13.1 ± 1.6 μM [1]. A more optimized analog, RI(dl)-2 (9h), also synthesized from 5c, demonstrates improved biochemical potency with an IC50 of 11.1 ± 1.3 μM for D-loop inhibition and 3.0 ± 1.8 μM for cellular HR inhibition [1].

Oncology DNA Repair Targeted Therapy

Kinase Inhibitor Scaffold

5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a preferred building block for generating substituted pyrroles, which are a core class of kinase inhibitors, particularly those targeting checkpoint kinase 1 (Chk1) [1]. The 5-fluoro substitution pattern, combined with the pyrrole ring, is a privileged motif found in many patent-protected kinase inhibitor structures [2], suggesting its utility for developing novel chemical entities.

Kinase Inhibition Cancer Therapeutics Drug Discovery

Purity Metrics from Certified Vendors

Certified vendors offer 5-Fluoro-2-(1H-pyrrol-1-yl)aniline with a minimum purity of 95% (HPLC) and provide comprehensive analytical data including NMR, HPLC, and GC reports . This level of documentation is often lacking for less-common or non-certified analogs, which may only offer basic physicochemical data without batch-specific purity certificates .

Chemical Purity Quality Control Procurement

5-Fluoro-2-(1H-pyrrol-1-yl)aniline Applications


RAD51 Inhibitor Synthesis for Oncology

Procure 5-Fluoro-2-(1H-pyrrol-1-yl)aniline as the key starting material for the synthesis of RAD51 inhibitors (e.g., compounds 8 and 9h) that disrupt homologous recombination in cancer cells [1]. This application is directly supported by published data showing IC50 values in the low micromolar range for D-loop inhibition and cellular HR activity [1].

Chk1 Kinase Inhibitor Development

Utilize 5-Fluoro-2-(1H-pyrrol-1-yl)aniline to construct libraries of substituted pyrroles for screening against Chk1 kinase, a validated target in cancer therapy [2]. The compound's structure is a privileged motif in patent-protected kinase inhibitors, providing a strong starting point for intellectual property generation [3].

Pyrrolo[1,2-a]quinoxaline Precursor

Employ 5-Fluoro-2-(1H-pyrrol-1-yl)aniline as a valuable starting material in gold-catalyzed cyclization reactions to synthesize pyrrolo[1,2-a]quinoxalines, a class of compounds with diverse biological and optical applications . The specific substitution pattern is essential for controlling the reaction outcome and final product properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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